molecular formula C24H29N3O B5380067 N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide

N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide

Cat. No. B5380067
M. Wt: 375.5 g/mol
InChI Key: FTNZNQUQKQIRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research for its potential applications in the field of medicine. BMIPP is a member of the family of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein complex that is involved in the regulation of immune responses and cell survival. By inhibiting the activity of COX-2 and NF-κB, N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can reduce inflammation, promote cell death in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can also reduce the expression of genes involved in the regulation of immune responses and cell survival. In addition, N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can induce cell death in cancer cells and protect neurons from damage.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has several advantages for use in lab experiments. It has been shown to be effective in reducing inflammation, promoting cell death in cancer cells, and protecting neurons from damage. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has also been used as a diagnostic tool for detecting myocardial ischemia. However, there are also limitations to the use of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide in lab experiments. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several possible future directions for research on N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide. One area of research could focus on the development of new imaging agents for detecting myocardial ischemia. Another area of research could focus on the use of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanisms of action of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide and its effects on different cell types and experimental conditions.

Synthesis Methods

N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can be synthesized using various methods, including the reaction of 4-methyl-1H-indole with benzylpiperidine in the presence of acetic anhydride and sodium acetate. The reaction yields a white crystalline product that can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methyl-1H-indole with benzylamine in the presence of acetic anhydride and sodium acetate, and the reaction of 4-methyl-1H-indole with 1-benzylpiperazine in the presence of acetic anhydride and sodium acetate.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been used in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has also been used as a diagnostic tool for detecting myocardial ischemia, which is a condition characterized by reduced blood flow to the heart muscle. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been labeled with radioactive isotopes to create imaging agents that can be used to visualize the heart muscle and identify areas of reduced blood flow.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(4-methylindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-19-6-5-9-23-22(19)12-16-27(23)17-13-24(28)25-21-10-14-26(15-11-21)18-20-7-3-2-4-8-20/h2-9,12,16,21H,10-11,13-15,17-18H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNZNQUQKQIRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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